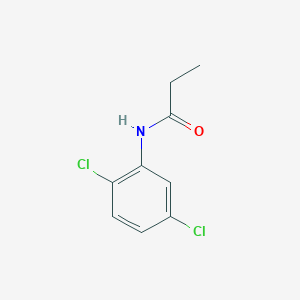
N-(2,5-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
N-(2,5-dichlorophenyl)propanamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of various derivatives that can be utilized in different chemical reactions.
Biology
The compound has been employed in studies focused on:
- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity by binding to active or allosteric sites.
- Protein Interactions : Investigations into how it affects protein functionality and interactions are ongoing.
Medicine
Research has highlighted its potential therapeutic applications:
- Antimicrobial Activity : Initial screenings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its viability for further development as an anticancer drug.
Industry
The compound is also being explored for use in the development of agrochemicals and pharmaceuticals due to its biological activity and reactivity.
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various compounds including this compound. The results demonstrated significant antibacterial activity against a range of pathogens:
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate to High | |
| Gram-negative Bacteria | Moderate |
Anticancer Activity
In vitro studies assessed the anticancer properties of this compound on various cancer cell lines:
| Cell Line | Response Type | Reference |
|---|---|---|
| A549 (Lung Cancer) | Induced Apoptosis | |
| HeLa (Cervical Cancer) | Growth Inhibition |
Propiedades
Número CAS |
26320-48-9 |
|---|---|
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
XZFDPOAJQUPNKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Key on ui other cas no. |
26320-48-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















